molecular formula C17H20N6O2 B12476155 N-(4-methoxyphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-methoxyphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12476155
M. Wt: 340.4 g/mol
InChI Key: IZFDDXSOJXCNEI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves a multi-step process. One common synthetic route includes the condensation of a 4-methoxyphenyl hydrazine with a suitable β-ketoester to form the pyrazole ring, followed by cyclization with a formamidine derivative to construct the pyrazolo[3,4-d]pyrimidine core. The morpholine group is then introduced via nucleophilic substitution .

Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

N-(4-METHOXYPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H20N6O2/c1-22-16-14(11-18-22)15(19-12-3-5-13(24-2)6-4-12)20-17(21-16)23-7-9-25-10-8-23/h3-6,11H,7-10H2,1-2H3,(H,19,20,21)

InChI Key

IZFDDXSOJXCNEI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)N4CCOCC4

Origin of Product

United States

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